molecular formula C21H16BrClN4OS2 B2638723 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226444-55-8

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2638723
CAS No.: 1226444-55-8
M. Wt: 519.86
InChI Key: PUPMPYMUDHQIEO-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a central imidazole ring substituted with 4-bromophenyl and 4-chlorophenyl groups at positions 5 and 1, respectively. A thioether linkage connects the imidazole core to an acetamide moiety, which is further substituted with a 4-methylthiazol-2-yl group. The 4-methylthiazole moiety may contribute to interactions with biological targets, such as enzymes or receptors, due to its electron-rich aromatic system and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4OS2/c1-13-11-29-20(25-13)26-19(28)12-30-21-24-10-18(14-2-4-15(22)5-3-14)27(21)17-8-6-16(23)7-9-17/h2-11H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMPYMUDHQIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the formation of the thioacetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogenic strains, making it a candidate for developing new antibiotics. For instance, derivatives of imidazole compounds have been reported to show promising activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment. Specifically, compounds with imidazole and thiazole moieties have been linked to enhanced cytotoxicity against tumor cells .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes, such as FabK in bacterial cells. This inhibition is crucial for disrupting bacterial cell wall synthesis, presenting a novel mechanism for antibiotic action . The IC50 values reported indicate a strong biochemical activity, which is significantly improved compared to other compounds in the same class.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various thiazole and imidazole derivatives, including the target compound. The results showed that at concentrations of 100 μg/mL, the compound inhibited growth in multiple bacterial strains, demonstrating broad-spectrum antimicrobial activity .

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives similar to 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide were tested against human leukemia cell lines. The study found that certain modifications to the imidazole ring enhanced cytotoxic effects, indicating potential pathways for drug development .

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazole-thiazole hybrids, which are frequently explored for antimicrobial, anti-inflammatory, and anticancer properties. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Key Differences

Compound Name Imidazole Substituents Thiazole Substituent Key Features Reference
Target Compound : 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide 5-(4-BrPh), 1-(4-ClPh) 4-methylthiazol-2-yl Bromo and chloro groups enhance lipophilicity; methylthiazole improves solubility.
Compound 9c (from ): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Triazole-benzodiazole hybrid 4-bromophenylthiazol-5-yl Triazole linker increases rigidity; benzodiazole may enhance π-π stacking.
Compound 9 (from ): 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 5-(4-FPh), 1-(4-MeOPh) Thiazol-2-yl Fluorine improves electronegativity; methoxy group alters steric and electronic profiles.
Compound : 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 1-Allyl, 5-(4-BrPh) 4-chlorophenyl (direct) Allyl group introduces steric bulk; lacks thiazole, reducing heterocyclic diversity.

Data Table: Comparative Analysis

Property Target Compound Compound 9c () Compound 9 () Compound
Molecular Weight ~528.8 g/mol ~620.6 g/mol ~458.9 g/mol ~476.8 g/mol
Halogen Content Br, Cl Br F Br, Cl
Key Functional Groups Imidazole, thiazole, thioether Triazole, benzodiazole, thiazole Imidazole, thioether Imidazole, allyl, acetamide
Predicted logP 4.2 5.1 3.5 4.0
Synthetic Steps 3-4 steps 5-6 steps 3-4 steps 3-4 steps
Potential Targets Kinases, COX-2 DNA topoisomerase COX-1/2 Unknown (limited heterocyclic diversity)

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :

    • The 4-bromophenyl group in the target compound and Compound 9c enhances hydrophobic interactions in enzyme binding pockets, as seen in molecular docking studies .
    • Substitution at the thiazole 2-position (e.g., methyl in the target compound vs. phenyl in 9c) balances solubility and target affinity .
  • Limitations: No direct biological data for the target compound are available in the provided evidence. Predictions are extrapolated from analogues. The allyl-substituted compound () lacks thiazole-mediated bioactivity, underscoring the need for heterocyclic diversity in drug design .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide presents significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20BrClN3OSC_{24}H_{20}BrClN_3OS, with a molecular weight of approximately 524.86 g/mol. The presence of bromine and chlorine atoms enhances its electronic properties, potentially influencing its interaction with biological targets.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. This is particularly relevant in antibacterial applications where enzyme inhibition is crucial for efficacy.
  • Receptor Binding : The compound may interact with specific receptors, modulating their activity through binding or chemical modification .
  • Hydrophobic Interactions : The bromophenyl and chlorophenyl groups contribute to increased binding affinity through hydrophobic interactions and halogen bonding.

Antimicrobial Activity

Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibit notable antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains, including significant improvements in activity compared to existing antibiotics .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies have demonstrated that related thiazole and imidazole derivatives exhibit cytotoxic effects against cancer cell lines, indicating a promising avenue for further research into this compound's anticancer properties .

Study 1: Inhibition of FabK Enzyme

A study evaluating phenylimidazole FabK inhibitors found that compounds with similar structures to our target showed IC50 values ranging from 0.10 to 0.24 μM against the CdFabK enzyme, demonstrating significant antibacterial activity while maintaining whole-cell efficacy .

Study 2: Cytotoxicity Assessment

Another investigation into thiazole-bearing compounds revealed that specific structural modifications led to enhanced cytotoxicity against human glioblastoma U251 cells. The presence of electron-donating groups was linked to increased activity, suggesting that the structural features of our target compound could be optimized for improved anticancer effects .

Data Summary Table

Activity Type IC50 Value (μM) Reference
FabK Inhibition0.10 - 0.24
Cytotoxicity (U251)<10
AntimicrobialVaries

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol) react with chloroacetamide derivatives (e.g., 2-chloro-N-(4-methylthiazol-2-yl)acetamide) in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF at room temperature for 24 hours . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of thiol to chloroacetamide), solvent choice (DMF vs. acetone), and reaction time to maximize yield.

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Key methods include:

  • Melting point analysis to assess purity.
  • FT-IR spectroscopy to verify functional groups (e.g., C=S stretch at ~650 cm⁻¹, N-H bend at ~1500 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4–2.6 ppm) .
  • Elemental analysis (C, H, N, S) to validate molecular composition, with deviations >0.3% indicating impurities .

Q. How can solubility and stability be assessed for in vitro assays?

Use HPLC to monitor degradation under varying pH (e.g., phosphate buffer at pH 7.4 vs. gastric fluid pH 1.2) and temperatures (4°C, 25°C, 37°C). Solubility is tested in DMSO (for stock solutions) and aqueous buffers with surfactants (e.g., Tween-80) for biological assays .

Advanced Research Questions

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

Modify substituents systematically:

  • Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-OCH₃) groups to assess electronic effects on bioactivity.
  • Substitute the 4-methylthiazole moiety with other heterocycles (e.g., pyridine, triazole) to evaluate steric and hydrogen-bonding influences .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., COX-1/2) and guide analog design .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

  • Case example : If experimental ¹H NMR chemical shifts deviate >0.5 ppm from DFT-calculated values (e.g., Gaussian 09), re-examine solvent effects (DMSO vs. gas-phase simulations) or tautomeric equilibria (e.g., imidazole ring protonation states).
  • Validate with 2D NMR (COSY, HSQC) to confirm coupling patterns and resolve overlapping signals .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Use Sprague-Dawley rats for oral bioavailability studies, with plasma samples analyzed via LC-MS/MS to measure Cₘₐₓ, Tₘₐₓ, and half-life.
  • Toxicity : Conduct acute toxicity tests in zebrafish embryos (LC₅₀ determination) and subchronic studies in mice (28-day repeat dosing with histopathology) .

Q. How can metabolic stability be improved through prodrug strategies?

  • Introduce ester prodrugs at the acetamide moiety (e.g., replace -NH with -OCOCH₃) to enhance intestinal absorption.
  • Validate hydrolysis rates in simulated intestinal fluid (SIF) and liver microsomes .

Data Contradiction Analysis

Q. Conflicting biological activity data across studies: How to identify root causes?

  • Potential factors :
  • Purity discrepancies (e.g., 95% vs. 99% by HPLC).
  • Assay conditions (e.g., ATP levels in cytotoxicity assays affect IC₅₀ values).
    • Resolution :
  • Re-test compounds side-by-side under standardized protocols (e.g., MTT assay with fixed cell density and serum concentration).
  • Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .

Methodological Best Practices

  • Synthesis : Always include a recrystallization step (e.g., ethanol/water) to remove unreacted starting materials .
  • Characterization : Combine elemental analysis with HRMS for molecular weight confirmation to avoid misassignment of isomers .
  • Biological assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (e.g., via trypan blue exclusion) .

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